molecular formula C16H13N3O6S B11003430 methyl 5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate

methyl 5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11003430
M. Wt: 375.4 g/mol
InChI Key: NKXVBILZMLMUCA-UHFFFAOYSA-N
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Description

METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with acetic acid and hydrazine hydrate to form the intermediate compound. This intermediate is further reacted with thiosemicarbazide and methyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory effects are likely due to its inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-2-OXO-2H-CHROMEN-7-YL BENZENESULFONATE: Another coumarin derivative with similar biological activities.

    BENZOFURAN DERIVATIVES: Known for their antimicrobial and anti-inflammatory properties.

    BENZOXAZOL DERIVATIVES: Exhibiting significant antimicrobial activity.

Uniqueness

METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE is unique due to its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C16H13N3O6S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 5-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C16H13N3O6S/c1-8-5-13(21)25-11-6-9(3-4-10(8)11)24-7-12(20)17-15-14(16(22)23-2)18-19-26-15/h3-6H,7H2,1-2H3,(H,17,20)

InChI Key

NKXVBILZMLMUCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(N=NS3)C(=O)OC

Origin of Product

United States

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